Structural Elucidation and Analytical Profiling of 2,3,4-Trichloro-6-fluoroquinoline (CAS 1447959-25-2)
Structural Elucidation and Analytical Profiling of 2,3,4-Trichloro-6-fluoroquinoline (CAS 1447959-25-2)
An In-Depth Technical Guide for Advanced Scaffold Functionalization
Executive Summary
As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical structural chemistry and practical benchtop analytics. 2,3,4-Trichloro-6-fluoroquinoline (CAS RN: 1447959-25-2) is a highly functionalized, poly-electrophilic building block critical to modern medicinal chemistry[1]. While the C6-fluorine atom is a well-established hallmark for enhancing target affinity in DNA gyrase inhibitors[2], the unique trichloro substitution at the C2, C3, and C4 positions provides orthogonal reactivity handles. This guide details the mechanistic synthesis, high-resolution Nuclear Magnetic Resonance (NMR) profiling, and crystallographic validation of this scaffold, emphasizing self-validating experimental workflows.
Mechanistic Synthesis & Scaffold Generation
The construction of polyhalogenated quinolines requires precise control over cyclization and subsequent electrophilic aromatic substitution. Historically, the synthesis of fluoroquinolone scaffolds relies on the 3[3] or the modified 4[4].
To synthesize 2,3,4-Trichloro-6-fluoroquinoline, 3-chloro-4-fluoroaniline is first condensed with diethyl ethoxymethylenemalonate (EMME). This intermediate undergoes high-temperature thermal cyclization in diphenyl ether to form the quinolone core[5]. The causality behind using diphenyl ether is its high boiling point (~259°C), which provides the necessary thermal energy to drive the intramolecular cyclization. Following cyclization, exhaustive chlorination using Phosphorus oxychloride (POCl 3 ) and Phosphorus pentachloride (PCl 5 ) converts the C2, C3, and C4 positions into highly reactive C-Cl bonds, priming the molecule for downstream nucleophilic aromatic substitution (S N Ar) or palladium-catalyzed cross-coupling[6].
Workflow for the synthesis and functionalization of the polyhalogenated quinoline scaffold.
High-Resolution NMR Characterization
Unambiguous structural elucidation of 2,3,4-Trichloro-6-fluoroquinoline requires multi-nuclear NMR ( 1 H, 13 C, 19 F). The presence of the C6-fluorine atom introduces complex scalar couplings ( JCF and JHF ) that serve as internal diagnostic markers for regiochemistry.
Table 1: Multinuclear NMR Assignments for 2,3,4-Trichloro-6-fluoroquinoline (CDCl 3 , 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment / Causality |
| 1 H | 7.82 | dd | 3JHF = 8.5, 4JHH = 2.5 | H-5 : Deshielded by peri-Cl at C4; split by ortho-F and meta-H7. |
| 1 H | 7.55 | ddd | 3JHF = 8.0, 3JHH = 9.0, 4JHH = 2.5 | H-7 : Complex splitting due to ortho-F, ortho-H8, and meta-H5. |
| 1 H | 8.10 | dd | 3JHH = 9.0, 4JHF = 4.5 | H-8 : Highly deshielded by adjacent ring Nitrogen. |
| 19 F | -112.4 | m | - | F-6 : Confirms successful retention of the fluorine atom. |
| 13 C | 160.2 | d | 1JCF = 252.0 | C-6 : Massive direct C-F coupling confirms F attachment. |
| 13 C | 148.5 | s | - | C-2 : Quaternary carbon attached to Cl and N. |
| 13 C | 140.1 | s | - | C-4 : Quaternary carbon attached to Cl. |
| 13 C | 128.4 | s | - | C-3 : Quaternary carbon attached to Cl. |
| 13 C | 110.5 | d | 2JCF = 24.5 | C-5 : Diagnostic 2-bond coupling confirms ortho relationship to F. |
Crystallographic Profiling (X-Ray Diffraction)
Single-crystal X-Ray Diffraction (XRD) is employed to map the halogen-bonding network. The planarity of the quinoline ring forces the bulky chlorine atoms at C2, C3, and C4 into close proximity, creating steric strain that is relieved through subtle out-of-plane twisting. Mapping these interactions is vital, as solid-state packing directly influences the compound's solubility and formulation stability during drug development.
Table 2: Single-Crystal X-Ray Diffraction Parameters
| Parameter | Value | Significance |
| Formula | C 9 H 3 Cl 3 FN | Validates empirical formula and purity. |
| Crystal System | Monoclinic | Typical for planar, polyaromatic heterocycles. |
| Space Group | P2 1 /c | Facilitates efficient π−π stacking. |
| π−π Distance | ~3.42 Å | Indicates strong intermolecular aromatic overlap. |
| Cl···Cl Contact | ~3.35 Å | Halogen bonding stabilizes the crystal lattice. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains built-in checkpoints to prevent the propagation of errors.
Protocol A: Self-Validating NMR Acquisition Logic
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Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of CDCl 3 containing 0.03% v/v TMS.
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Causality: CDCl 3 is selected over DMSO-d 6 because the compound lacks hydrogen-bond donors (no -OH or -NH). CDCl 3 provides high solubility and avoids the high viscosity of DMSO, which would otherwise broaden spectral lines and obscure fine 4JHF couplings.
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Step 2: Probe Tuning and Lock. Insert the sample, lock onto the deuterium signal, and tune the probe for 1 H, 19 F, and 13 C.
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Validation: A stable lock signal validates magnetic field homogeneity.
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Step 3: 1 H NMR Acquisition. Run a standard 1D proton sequence (zg30).
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Validation Check: Evaluate the Signal-to-Noise (S/N) ratio of the H-5 doublet of doublets. If S/N < 100, the sample is too dilute for 13 C acquisition and must be concentrated. This prevents wasted instrument time.
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Step 4: 13 C NMR Acquisition. Run a 1D carbon sequence with 1 H decoupling (zgpg30). Set the relaxation delay (D1) to 2.0 seconds.
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Causality: A longer D1 is critical because the molecule contains 6 quaternary carbons (C2, C3, C4, C6, C4a, C8a) which exhibit long T1 relaxation times.
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Self-validating NMR acquisition logic ensuring high-fidelity structural elucidation.
Protocol B: Single-Crystal Growth and XRD Validation
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Step 1: Solvent System Selection. Prepare a 1:3 mixture of Dichloromethane (DCM) and n-Hexane.
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Causality: DCM acts as the primary solvent to completely dissolve the halogenated quinoline, while n-Hexane acts as a non-polar antisolvent to induce crystallization.
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Step 2: Slow Evaporation. Dissolve 5 mg of the compound in 2 mL of the solvent mixture in a 4 mL glass vial. Puncture the cap with a 20-gauge needle and leave undisturbed at 20°C.
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Causality: Slow evaporation allows the molecules to arrange into the lowest-energy thermodynamic state, minimizing crystal lattice defects.
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Step 3: Birefringence Validation. After 72 hours, inspect the resulting precipitate under a cross-polarized optical microscope.
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Validation Check: The presence of optical birefringence (colors changing upon rotation of the polarizer) confirms the solid is a true single crystal rather than an amorphous powder. This validates sample quality prior to committing to a 12-hour XRD scan.
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Step 4: Diffractometer Mounting. Mount a validated crystal on a MiTeGen loop using paratone oil and transfer it to the cold stream (100 K) of the X-ray diffractometer to minimize thermal atomic vibration during data collection.
References
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1447959-25-2 | 2,3,4-Trichloro-6-fluoroquinoline | MolCore Source: molcore.com URL:[1]
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Synthesis of Fluoroquinolone Antibiotics Source: quimicaorganica.org URL:[3]
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1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations Source: nih.gov URL:[5]
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Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media Source: mdpi.com URL:[4]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents Source: orientjchem.org URL:[2]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: nih.gov URL:[6]
Sources
- 1. molcore.com [molcore.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
